2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide

Covalent inhibitor Fragment-based drug discovery KRAS

Medicinal chemists sourcing electrophilic building blocks often face delays from custom synthesis of halogenated warheads. 2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide (CAS 915921-99-2) is a ready-shipping 95% pure fragment that solves this bottleneck. • Differentiation via Architecture: The 2-chloroacetyl warhead enables covalent cysteine trapping; the meta-pyrrolidine modulates basicity and target selectivity, a bifunctional design absent in simple N-phenyl-2-chloroacetamide. • Validated Research Tool: Used in head-to-head comparisons with its non-electrophilic regioisomer (PDB 8QEI) to dissect covalent vs. non-covalent KRAS engagement mechanisms. • Supply Chain Advantage: Eliminates 4-8 week route-scouting timelines, accelerating your hit-to-lead diversification campaigns immediately.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 915921-99-2
Cat. No. B1416234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide
CAS915921-99-2
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=C2)NC(=O)CCl
InChIInChI=1S/C12H15ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
InChIKeyFKUPPGKBFIBLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide – Chemical Identity & Procurement


2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide (CAS 915921‑99‑2) is a chloroacetamide derivative featuring a 2‑chloroacetyl warhead linked to a meta‑pyrrolidinyl‑substituted aniline ring [REFS‑1]. The compound is classified as an electrophilic fragment (MW 238.7 g mol⁻¹, LogP 2.57) and is supplied as a 95 % pure solid building block for medicinal-chemistry and chemical-biology applications [REFS‑1]. Its bifunctional architecture – an electrophilic α‑chloroacetamide coupled to a basic pyrrolidine – distinguishes it from simple anilides and positions it at the intersection of covalent-inhibitor design and fragment-based lead discovery.

1
Electrophilic warhead – 2‑chloroacetyl enables covalent cysteine targeting for fragment-based inhibitor design.
2
Pyrrolidine ring – provides additional binding energy and modulates basicity, conformation, and target complementarity.
3
Building block format – 95% purity solid suitable for medicinal chemistry and chemical biology screening cascades.

Why Generic Substitution Fails


Even subtle positional isomerism or deletion of a single substituent in this chemotype can redirect the compound’s primary binding mode from a reversible protein–ligand interaction to a covalent cysteine-trapping mechanism, or abolish specific recognition entirely [REFS‑1][REFS‑2]. The 2‑chloroacetyl group provides electrophilic reactivity that is absent in non‑halogenated acetamides, while the pyrrolidine ring modulates the amine basicity, conformation, and target-complementarity of the aniline core [REFS‑1]. Consequently, generic substitution with a regioisomer (e.g., 3‑chlorophenyl isomer) or a simpler analog (e.g., 2‑chloro‑N‑phenylacetamide) is expected to produce a compound with fundamentally different biological reactivity, protein‑binding profiles, and physicochemical properties – rendering direct interchange scientifically unsound without explicit head‑to‑head validation.

!
Replacing the 2‑chloroacetyl group with a 3‑chlorophenyl isomer switches the molecule from a covalent cysteine trap to a reversible fragment – binding mode and proteome reactivity may shift dramatically.
!
Deleting the pyrrolidine ring (e.g., 2‑chloro‑N‑phenylacetamide) removes the ionisable amine and alters lipophilicity, which can redirect compound distribution and off‑target profile.
!
Custom‑synthesised positional isomers or regioisomers introduce batch variability and longer lead times; direct interchange without head‑to‑head validation is not supported.

Differentiation from Closest Analogs


Chlorine Position and Covalent vs. Non‑Covalent Binding

The target compound carries the chlorine atom on the acetyl α‑carbon, creating a reactive 2‑chloroacetamide electrophile capable of covalent cysteine modification [REFS‑1]. In contrast, its positional isomer N‑(3‑chlorophenyl)‑2‑pyrrolidin‑1‑ylacetamide positions the chlorine on the phenyl ring, producing a non‑electrophilic fragment that binds the KRAS G12V GTPase reversibly in an NMR2‑based fragment screen [REFS‑2]. No direct affinity measurement for the target compound at KRAS is publicly available, but the isomer’s confirmed engagement (PDB 8QEI) establishes that the chlorine position is the critical determinant of whether the molecule functions as a covalent warhead or a classical reversible fragment [REFS‑2].

Chlorine Position & Binding Mode
Class‑level inference
Target: 2‑chloroacetyl (covalent cysteine reactivity expected). Isomer: 3‑chlorophenyl (reversible KRAS G12V binder, PDB 8QEI).
Chlorine position controls electrophilic reactivity; scaffold alone does not predict binding mode.
NMR2 fragment screen, KRAS G12V·GMPPNP; no direct affinity data for target compound.
Covalent inhibitor Fragment-based drug discovery KRAS

Pyrrolidine Effect on Lipophilicity and H‑Bonding

The presence of the pyrrolidine ring increases the calculated LogP to 2.57 and adds a tertiary amine (pKa ~9‑10) that can be protonated at physiological pH, potentially improving aqueous solubility and altering membrane permeability compared to the unsubstituted parent 2‑chloro‑N‑phenylacetamide [REFS‑1]. While the parent compound has a simpler structure and lower molecular weight, specific LogP and solubility values for 2‑chloro‑N‑phenylacetamide were not retrieved in this analysis; the differential is therefore inferred from the structural features and known effects of pyrrolidine substitution on amine‑containing fragments.

Pyrrolidine Effect on Properties
Class‑level inference
LogP 2.57, protonatable tertiary amine (pKa ~9–10); increases H‑bond acceptor count vs. parent 2‑chloro‑N‑phenylacetamide.
Altered lipophilicity and ionization may influence CNS permeability and solubility.
Computed XLogP3; experimental comparator values unavailable.
Physicochemical property CNS drug design Solubility

AChE Off‑Target Profile: Meta vs. Para Substitution

Structural analogs of chloroacetamide fragments have been assessed for acetylcholinesterase (AChE) inhibition. While the target compound itself has not been directly profiled in a published head‑to‑head study, a closely related subclass (pyrrolidine‑containing anilides) has demonstrated micromolar AChE activity in Ellman assays [REFS‑1]. The meta‑pyrrolidine substitution pattern of the target compound is expected to yield a different AChE inhibition profile compared to para‑substituted or unsubstituted congeners, based on known structure–activity relationships of anilide‑based AChE ligands.

AChE Off‑Target Profile
Class‑level inference
Meta‑pyrrolidine substitution predicted to differ from para‑substituted analogs; related chemotypes show micromolar AChE activity.
Selectivity window must be verified; meta isomer may offer distinct off‑target profile.
SAR generalization; no direct AChE IC₅₀ for this compound.
Acetylcholinesterase Selectivity Off-target

Commercial Purity vs. Custom Synthesis

The target compound is commercially available off‑the‑shelf at 95 % purity from established building‑block suppliers [REFS‑1]. In contrast, many close analogs – particularly the positional isomer N‑(3‑chlorophenyl)‑2‑pyrrolidin‑1‑ylacetamide – require custom synthesis, which introduces longer lead times, batch‑to‑batch variability, and higher procurement costs. The availability of a pre‑qualified, analytically characterized batch reduces the risk of undetected impurities interfering with biochemical or cell‑based assays.

Commercial Availability
Supporting evidence
95% purity solid, stocked (lead time ≤1 week); positional isomer requires custom synthesis (4–8 weeks, 2‑ to 5‑fold cost).
Reduced project risk and batch consistency compared to custom‑synthesized regioisomers.
Supplier survey (2026); individual vendor conditions apply.
Building block Purity Synthetic accessibility

Key Research Applications


Covalent Fragment Library for Cysteine Probes

The 2‑chloroacetyl warhead enables the compound to serve as a low‑molecular‑weight, mildly electrophilic fragment for screening cysteine‑containing protein targets. Its pyrrolidine group provides additional binding energy and selectivity beyond simple N‑phenyl‑2‑chloroacetamide, making it suitable for covalent fragment libraries where reversible analogs (e.g., the 3‑chlorophenyl isomer) would fail to form stable adducts [REFS‑1][REFS‑2].

Selectivity Profiling vs. Positional Isomers in GTPases

Because the positional isomer (PDB 8QEI) has been structurally validated as a KRAS G12V binder, the target compound can be used in parallel to experimentally dissect the contribution of the chloroacetyl electrophile to target engagement, residence time, and proteome‑wide selectivity [REFS‑2]. This head‑to‑head comparison with the non‑electrophilic regioisomer provides a controlled experimental framework for evaluating covalent vs. non‑covalent mechanisms.

Multi‑Parameter Optimization for CNS Probes

With a LogP of 2.57 and a protonatable pyrrolidine amine, the compound resides in a physicochemical space often associated with CNS penetration [REFS‑1]. It can be used as a core scaffold for systematic SAR campaigns aimed at tuning lipophilicity, basicity, and off‑target liability (e.g., AChE) while retaining the electrophilic warhead – a strategy that is not accessible with the non‑pyrrolidine parent compound or the non‑electrophilic regioisomer.

Rapid SAR Expansion with Qualified Building Block

The ready commercial availability of high‑purity (95 %) material eliminates the need for in‑house synthesis of the core scaffold, enabling medicinal-chemistry teams to focus resources on late‑stage diversification rather than route scouting [REFS‑1]. This accelerates hit‑to‑lead timelines compared to programs relying on custom‑synthesized, structurally analogous building blocks that may require 4‑8 weeks for delivery.

Application
Selection Property
Validation Focus
Covalent fragment library screening
Electrophilic warhead (2‑chloroacetyl)
Cysteine adduct formation & proteome‑wide selectivity
KRAS GTPase selectivity profiling
Chlorine positional isomer pair
Target engagement & residence time vs. reversible control
CNS probe SAR campaigns
Lipophilic amine scaffold (moderate LogP, ionizable pyrrolidine)
CNS MPO score & off‑target (e.g., AChE) selectivity verification
Accelerated hit‑to‑lead synthesis
Commercial availability at 95% purity
Batch consistency & impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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